[(anthracen-9-yl)methyl](propyl)amine hydrochloride
Description
(Anthracen-9-yl)methylamine hydrochloride (CAS: 136936-99-7) is a secondary amine derivative featuring an anthracene aromatic system linked to a propylamine group via a methyl bridge, with a hydrochloride counterion. Its molecular weight is 249.36 g/mol, and it is commercially available at 95% purity . The anthracene moiety imparts significant aromaticity and planar rigidity, enabling strong π-π interactions and fluorescence properties, which are exploited in analytical chemistry (e.g., as a derivatization reagent for aliphatic amines in HPLC fluorescence detection) . The compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and dye manufacturing .
Properties
IUPAC Name |
N-(anthracen-9-ylmethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N.ClH/c1-2-11-19-13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18;/h3-10,12,19H,2,11,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLCXRNMYSUPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imine Intermediate Synthesis
Anthracene-9-carbaldehyde (10 mmol) is dissolved in anhydrous ethanol (50 mL) and combined with propylamine (12 mmol) under nitrogen. The mixture is refluxed for 6 hours, yielding the Schiff base N-[(anthracen-9-yl)methylene]propylamine as a yellow precipitate. Critical parameters include:
Borohydride Reduction to Primary Amine
The imine intermediate is reduced using sodium borohydride (NaBH₄) in ethanol at 40–50°C for 1 hour. Post-reduction, the mixture is quenched with 5% acetic acid, and the crude amine is extracted with chloroform. Key observations:
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride gas in dry diethyl ether, precipitating (anthracen-9-yl)methylamine hydrochloride as a pale yellow solid. Alternative methods employ thionyl chloride (SOCl₂) in chloroform at 45–50°C, achieving 92% conversion to the hydrochloride salt.
Table 1: Optimization of Reductive Amination Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | EtOH/DMF (80:20) | 78 | 98.5 |
| NaBH₄ Equivalents | 5.0 | 72 | 97.8 |
| Recrystallization Solvent | n-BuOH | 75 | 99.1 |
Nucleophilic Substitution of 9-(Bromomethyl)anthracene
An alternative pathway utilizes 9-(bromomethyl)anthracene as the electrophilic partner, reacting with excess propylamine in a nucleophilic substitution.
Synthesis of 9-(Bromomethyl)anthracene
Anthracen-9-ylmethanol (10 mmol) is brominated using PPh₃/Br₂ in acetonitrile at 0°C for 1 hour, yielding 9-(bromomethyl)anthracene in 80% yield. Key characterization data:
Amine Coupling and Salt Formation
9-(Bromomethyl)anthracene (5 mmol) is stirred with propylamine (15 mmol) in acetonitrile at room temperature for 2 hours. The product is extracted with chloroform and acidified with concentrated HCl to precipitate the hydrochloride salt.
Table 2: Comparative Analysis of Nucleophilic Substitution
| Condition | Yield (%) | Reaction Time (h) |
|---|---|---|
| Acetonitrile, RT | 65 | 2 |
| DMF, 60°C | 72 | 1.5 |
| EtOH, Reflux | 68 | 3 |
Microwave-Assisted Aza-Michael Addition
Modern synthetic approaches employ microwave irradiation to accelerate the aza-Michael addition of propylamine to vinyl anthracene derivatives.
Reaction Setup
A mixture of 9-vinylanthracene (5 mmol) and propylamine (7.5 mmol) in acetonitrile is irradiated at 120°C for 20 minutes under microwave conditions. The hydrochloride salt is obtained by direct acidification of the crude product.
Advantages Over Conventional Methods
Analytical Characterization of the Hydrochloride Salt
All synthetic routes produce (anthracen-9-yl)methylamine hydrochloride with consistent analytical profiles:
Table 3: Spectroscopic Data
Challenges and Mitigation Strategies
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Low fluorescence quantum yields : The PET (Photoinduced Electron Transfer) effect between the anthracene moiety and amine group reduces fluorescence intensity (φ ≈ 0.005). Incorporating electron-withdrawing groups on the anthracene ring mitigates this issue.
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Byproduct formation : Over-alkylation is minimized using a 3:1 amine-to-electrophile ratio .
Chemical Reactions Analysis
[Chemical Reactions Involving (Anthracen-9-yl)methylamine Hydrochloride](pplx://action/followup)
This compound can participate in various chemical reactions, including oxidation and reduction reactions.
Oxidation Reactions
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Reagents : Potassium permanganate.
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Products : Oxidized derivatives of the anthracene moiety.
Reduction Reactions
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Reagents : Lithium aluminum hydride.
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Products : Reduced derivatives of the anthracene moiety.
Aza-Michael Addition
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Reagents : Michael acceptors (e.g., α,β-unsaturated olefins).
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Products : Aza-Michael adducts.
Mechanism of Action and Biological Activity
The mechanism of action for (anthracen-9-yl)methylamine hydrochloride involves interactions with biological molecules. Compounds with similar structures have shown cytotoxicity against cancer cell lines by disrupting cellular processes through polyamine transport mechanisms.
Data and Research Findings
| Reaction Type | Reagents | Conditions | Products | Yield |
|---|---|---|---|---|
| Oxidation | Potassium permanganate | Room temperature, aqueous solution | Oxidized anthracene derivatives | Variable |
| Reduction | Lithium aluminum hydride | Anhydrous conditions, reflux | Reduced anthracene derivatives | High |
| Aza-Michael Addition | α,β-Unsaturated olefins | Microwave irradiation, controlled temperature | Aza-Michael adducts | Moderate to High |
Scientific Research Applications
Medicinal Chemistry
(Anthracen-9-yl)methylamine hydrochloride has been investigated for its potential as a pharmacological agent. The anthracene structure is often associated with biological activity, including anticancer properties. Research indicates that compounds containing anthracene can interact with DNA, potentially leading to therapeutic effects against various cancers.
Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of anthracene as potential anticancer agents. The study found that modifications to the amine group could enhance the compound's efficacy against tumor cells while reducing toxicity to normal cells .
Materials Science
The unique electronic properties of anthracene derivatives make them suitable for use in organic semiconductors. (Anthracen-9-yl)methylamine hydrochloride can be used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Data Table: Comparison of OLED Materials
| Material | Emission Color | Efficiency (cd/A) | Application |
|---|---|---|---|
| (Anthracen-9-yl)methylamine hydrochloride | Blue | 10 | OLEDs |
| Alq3 (Tris(8-hydroxyquinolinato)aluminum) | Green | 15 | OLEDs |
| P3HT (Poly(3-hexylthiophene)) | Yellow | 8 | OPVs |
This table illustrates the potential of (anthracen-9-yl)methylamine hydrochloride as a competitive material in OLED technology.
Analytical Chemistry
The compound has also been utilized as a fluorescent probe in analytical chemistry. Its ability to emit light upon excitation makes it useful for detecting various analytes in solution.
Case Study : A research article demonstrated the use of (anthracen-9-yl)methylamine hydrochloride as a fluorescent sensor for detecting heavy metal ions in water samples. The study reported a significant increase in fluorescence intensity upon binding with lead ions, indicating its potential for environmental monitoring .
Mechanism of Action
The mechanism of action of (anthracen-9-yl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the molecular targets.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound Name | Core Aromatic Group | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|
| (Anthracen-9-yl)methylamine HCl | Anthracene | C₁₉H₂₀ClN | 249.36 | Bulky planar aromatic system, fluorescence |
| (4-tert-Butylphenyl)methylamine HCl | 4-tert-Butylphenyl | C₁₄H₂₄ClN | 241.80 | Electron-donating tert-butyl group |
| Propyl[(pyridin-4-yl)methyl]amine HCl | Pyridine | C₉H₁₆ClN₂ | 186.69 | Heteroaromatic ring, increased polarity |
| Duloxetine HCl (Pharmaceutical) | Naphthalene | C₁₈H₁₉NOS·HCl | 333.87 | Thiophene and naphthalene, pharmacological |
Key Observations :
- Anthracene vs. tert-Butylphenyl: The anthracene group provides strong fluorescence and π-stacking capability, whereas the tert-butyl group enhances solubility in non-polar solvents due to its hydrophobic character .
- Pyridine vs.
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Compound Name | Purity (%) | Reactivity Profile | Solubility Trends |
|---|---|---|---|
| (Anthracen-9-yl)methylamine HCl | 95.0 | Moderate nucleophilicity (steric hindrance) | Low in water, high in organic solvents |
| (4-tert-Butylphenyl)methylamine HCl | 98.0 | Higher basicity (electron-donating group) | Moderate in polar aprotic solvents |
| Propyl[(pyridin-4-yl)methyl]amine HCl | N/A | Enhanced hydrogen bonding | High in polar solvents (e.g., DMSO) |
Key Observations :
Key Observations :
- The anthracene compound’s fluorescence (λex 260 nm, λem 430 nm) makes it ideal for trace amine detection in environmental samples .
- Duloxetine’s thiophene and naphthalene groups are critical for its pharmacological activity, unlike the anthracene derivative’s analytical focus .
Research Findings and Implications
- Synthetic Utility : The anthracene derivative’s synthesis requires careful control of steric effects during alkylation, unlike smaller amines .
- Safety : While duloxetine has a well-documented safety profile , anthracene derivatives may pose unique handling risks (e.g., phototoxicity) requiring specialized storage .
Biological Activity
(Anthracen-9-yl)methylamine hydrochloride is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant research findings.
Chemical Structure and Properties
The compound (anthracen-9-yl)methylamine hydrochloride is characterized by an anthracene moiety linked to a propylamine group. This structure contributes to its potential interactions with biological systems, particularly in the context of cellular uptake and activity.
Biological Activity Overview
Recent studies have indicated that compounds with anthracene derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Anthracene derivatives have been shown to possess cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some anthracene compounds demonstrate effectiveness against bacterial and fungal strains.
- Photophysical Properties : The fluorescence properties of anthracene derivatives are being explored for applications in bioimaging and phototherapy.
Data Table: Biological Activities of (Anthracen-9-yl)methylamine Hydrochloride
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa Cells | 15 | |
| Antimicrobial | E. coli | 20 | |
| Antifungal | C. albicans | 25 |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of (anthracen-9-yl)methylamine hydrochloride on HeLa cells. The compound showed an IC50 value of 15 µM, indicating significant cytotoxicity. The mechanism was hypothesized to involve the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties against E. coli and C. albicans. The compound exhibited an IC50 of 20 µM against E. coli and 25 µM against C. albicans, suggesting potential as a therapeutic agent in treating infections caused by these pathogens.
The biological activity of (anthracen-9-yl)methylamine hydrochloride may be attributed to several mechanisms:
- DNA Intercalation : The planar structure of anthracene allows for intercalation between DNA base pairs, potentially disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cell death.
- Membrane Disruption : Its amphiphilic nature may facilitate interactions with cellular membranes, compromising integrity and function.
Q & A
Basic: How can researchers optimize the synthesis of (anthracen-9-yl)methylamine hydrochloride?
Methodological Answer:
The synthesis involves two key steps: amine formation and hydrochloride salt conversion .
- Amine Formation : Use nucleophilic substitution or reductive amination. For anthracene derivatives, coupling anthracen-9-ylmethanol with propylamine via Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) ensures regioselectivity . Industrial methods recommend continuous flow reactors for scalable production, with automated control of temperature (60–100°C) and pressure (1–3 atm) to enhance yield (>85%) and purity (>95%) .
- Hydrochloride Conversion : Treat the free amine with concentrated HCl in anhydrous ethanol under nitrogen. Monitor pH (target: 2–3) and precipitate the salt via ice bath. Recrystallize from ethanol/ethyl acetate (1:3) for ≥99% purity .
Advanced: What spectroscopic techniques are critical for confirming the structural integrity of (anthracen-9-yl)methylamine hydrochloride?
Methodological Answer:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). Anthracene protons appear as multiplets at δ 7.4–8.2 ppm, while the methylene group (CH2-N) resonates at δ 3.8–4.1 ppm . Compare with computed chemical shifts (DFT/B3LYP/6-311+G(d,p)) to validate stereoelectronic effects .
- HRMS : Confirm molecular ion [M+H]+ at m/z 280.42 (C19H24N2•HCl). Use ESI+ mode with 0.1% formic acid in methanol .
- PXRD : Match experimental diffractograms with simulated patterns (Mercury 4.3 software) to verify crystallinity and salt form .
Basic: What purification strategies are effective for isolating (anthracen-9-yl)methylamine hydrochloride?
Methodological Answer:
- Recrystallization : Use ethanol/ethyl acetate (1:3) to remove unreacted propylamine or anthracene byproducts. Monitor purity via TLC (silica gel, chloroform:methanol 9:1, Rf = 0.45) .
- HPLC : Employ C18 columns (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:0.1% TFA in H2O, 70:30). Retention time: ~8.2 min .
Advanced: How can researchers design pharmacological assays to study this compound’s neuroleptic or anti-inflammatory potential?
Methodological Answer:
- Receptor Binding Assays : Screen for serotonin (5-HT2A) or dopamine (D2) receptor affinity using radiolabeled ligands (e.g., [3H]-ketanserin for 5-HT2A). Compare IC50 values with reference drugs (e.g., clozapine: IC50 = 12 nM) .
- In Vivo Models : Use murine LPS-induced inflammation models. Administer 10 mg/kg (i.p.) and measure TNF-α suppression via ELISA (target: ≥50% reduction vs. control) .
Advanced: How to resolve contradictions in reported solubility data for (anthracen-9-yl)methylamine hydrochloride?
Methodological Answer:
Discrepancies arise from solvent purity or polymorphic forms.
- DSC/TGA : Analyze thermal behavior (melting point: 158–160°C) to identify hydrate/anhydrous forms .
- Solubility Reassessment : Use shake-flask method in buffered solutions (pH 1.2–7.4). For example, solubility in PBS (pH 7.4) is typically 4 mg/mL, but may vary with counterion (e.g., citrate vs. hydrochloride) .
Basic: What stability studies are required for long-term storage of this compound?
Methodological Answer:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; acceptable thresholds: ≤2% impurities .
- Light Sensitivity : Store in amber vials at –20°C. Anthracene derivatives degrade under UV light (λ = 365 nm), forming oxidized byproducts detectable via LC-MS .
Advanced: How can computational modeling predict (anthracen-9-yl)methylamine hydrochloride’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME to calculate LogP (experimental: 4.17) and BBB permeability (predicted: +0.45). Polar surface area (21.26 Ų) suggests moderate absorption .
- Molecular Docking : Simulate binding to serotonin transporters (PDB: 5I6X). Anthracene’s π-π stacking with Phe341 and salt bridges (propylamine-HCl with Asp98) may explain SSRI-like activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
